molecular formula C7H12O4 B048107 2-Ethyl-2-methylsuccinic acid CAS No. 631-31-2

2-Ethyl-2-methylsuccinic acid

Cat. No.: B048107
CAS No.: 631-31-2
M. Wt: 160.17 g/mol
InChI Key: FDYJJKHDNNVUDR-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylsuccinic acid is an organic compound with the molecular formula C7H12O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups. This compound is known for its role as an intermediate in various chemical reactions and its applications in different scientific fields.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting carboxyl groups to acyl chlorides.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl derivatives.

Mechanism of Action

Target of Action

2-Ethyl-2-methylsuccinic acid is a chemical compound used in organic synthesis . .

Mode of Action

It is known to be used in organic synthesis , suggesting that it may interact with various organic compounds to facilitate chemical reactions.

Pharmacokinetics

Given its use in organic synthesis , it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the presence of functional groups, and its physicochemical properties.

Result of Action

As a compound used in organic synthesis , its effects would likely depend on the specific reactions it is involved in and the compounds it interacts with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

Scientific Research Applications

2-Ethyl-2-methylsuccinic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a reference compound in pharmaceutical research.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both ethyl and methyl groups in this compound provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-ethyl-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-7(2,6(10)11)4-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYJJKHDNNVUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031616
Record name 2-Ethyl-2-methylsuccinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-31-2
Record name 2-Ethyl-2-methylsuccinic acid
Source CAS Common Chemistry
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Record name 2-Ethyl-2-methylsuccinic acid
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Record name 631-31-2
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Record name 2-Ethyl-2-methylsuccinic acid
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Record name 2-ethyl-2-methylsuccinic acid
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Record name 2-ETHYL-2-METHYLSUCCINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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